molecular formula C12H10Cl2N2O2 B5836468 3-Chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione

3-Chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione

Cat. No.: B5836468
M. Wt: 285.12 g/mol
InChI Key: UJKWUZXGVONQQG-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with chloro, chlorophenyl, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with dimethylamine to form an intermediate, which is then subjected to cyclization with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the chloro groups.

Scientific Research Applications

3-Chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway it regulates.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-chlorophenyl)-4-(methylamino)pyrrole-2,5-dione
  • 3-Chloro-1-(4-bromophenyl)-4-(dimethylamino)pyrrole-2,5-dione
  • 3-Chloro-1-(4-chlorophenyl)-4-(ethylamino)pyrrole-2,5-dione

Uniqueness

Compared to similar compounds, 3-Chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its dimethylamino group, in particular, can influence its reactivity and interaction with biological targets, making it a compound of significant interest in research.

Properties

IUPAC Name

3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKWUZXGVONQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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